molecular formula C28H26O8 B12838075 Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B12838075
M. Wt: 490.5 g/mol
InChI Key: CGMUHSNJRXPSSA-LRSHIYBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is a complex organic compound with the molecular formula C28H26O8. It is primarily used in research settings, particularly in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes benzoyl and benzylidene groups attached to a galactopyranoside backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by benzoylation and benzylidenation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine. The process may also require temperature control to ensure the selective protection and deprotection of hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of benzoyl or benzylidene groups with other functional groups .

Scientific Research Applications

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific arrangement of benzoyl and benzylidene groups on the galactopyranoside backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for

Biological Activity

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its antimicrobial and cytotoxic properties, highlighting relevant case studies and data.

Chemical Structure and Properties

The compound's molecular formula is C28H26O8C_{28}H_{26}O_8, featuring multiple benzoyl and benzylidene groups that contribute to its reactivity and biological interactions. Its structural complexity allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside against a range of bacterial strains.

Key Findings:

  • Minimum Bactericidal Concentration (MBC): Research indicates that this compound exhibits significant antibacterial activity with MBC values ranging from 8.0 mg/mL to 16.0 mg/mL against different bacterial species, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action: The antimicrobial effect is attributed to the hydrophobic interactions between the compound and bacterial membranes, leading to increased membrane permeability and subsequent cell death .

Table 1: Antimicrobial Activity of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside

Bacterial StrainMBC (mg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis16.0
Pseudomonas aeruginosa16.0

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated using various bioassays. These studies are crucial for determining the safety profile of the compound for potential therapeutic use.

Key Findings:

  • Brine Shrimp Lethality Assay: The cytotoxicity was assessed using brine shrimp, revealing varying mortality rates depending on the concentration of the compound. For instance, compounds with longer alkyl chains exhibited higher toxicity levels compared to benzoyl derivatives .

Table 2: Cytotoxicity Results from Brine Shrimp Assay

CompoundMortality Rate (%)
Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-lauroyl-β-d-galactopyranoside30.09
Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-myristoyl-β-d-galactopyranoside37.11
Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-(3-chlorobenzoyl)-β-d-galactopyranoside38.17

Structure–Activity Relationship

The biological activity of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside can be influenced by its structural components. Modifications in the benzoyl or alkyl substituents significantly affect both antimicrobial and cytotoxic activities.

Key Observations:

  • The introduction of hydrophobic groups enhances antimicrobial efficacy.
  • Conversely, certain modifications can lead to increased cytotoxicity, indicating a delicate balance between therapeutic benefits and potential toxicity.

Case Studies

  • Antiviral Activity: Some analogs of methyl β-D-galactopyranoside derivatives were tested for antiviral properties against dengue virus protease NS2B/NS3. Results indicated promising activity with specific structural modifications enhancing efficacy .
  • Clinical Implications: The antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains such as MRSA. Further research is warranted to explore these possibilities in vivo .

Properties

Molecular Formula

C28H26O8

Molecular Weight

490.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28+/m1/s1

InChI Key

CGMUHSNJRXPSSA-LRSHIYBASA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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